4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
One of the notable applications of compounds structurally related to 4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is in the field of oncology. Specifically, the synthesis, characterization, and evaluation of anticancer properties of related 1,3,4-oxadiazole derivatives have been explored. For instance, Salahuddin et al. (2014) synthesized a series of 1,3,4-oxadiazole derivatives, undergoing in vitro anticancer evaluation on various cancer cell lines, with some compounds showing moderate activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Nematocidal Activity
Recent research has also focused on the nematocidal activity of 1,2,4-oxadiazole derivatives, which share a common structural motif with the compound . Liu et al. (2022) designed and synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, demonstrating promising nematocidal activities against Bursaphelenchus xylophilus, a pest causing significant damage to forestry resources. Compounds from this study showed higher efficacy than commercial nematicides, indicating potential for agricultural applications (Liu, Wang, Zhou, & Gan, 2022).
Mechanism of Action
Target of Action
The primary target of this compound is the Retinoic Acid Receptor Alpha (RARα) . RARα is a nuclear receptor that regulates gene expression by binding to retinoic acid, a metabolite of vitamin A. It plays a crucial role in cellular growth, differentiation, and homeostasis .
Mode of Action
As a selective RARα agonist , this compound binds to the receptor and activates it. This activation triggers a cascade of events, including the translocation of the receptor to the nucleus, dimerization with Retinoid X Receptors (RXRs), and binding to retinoic acid response elements (RAREs) on DNA. This process ultimately leads to the transcription of target genes and the production of proteins that mediate the compound’s effects .
Biochemical Pathways
The activation of RARα affects several biochemical pathways. These include pathways involved in cell cycle regulation, apoptosis, differentiation, and inflammation. The exact pathways and their downstream effects can vary depending on the cell type and the presence of other signaling molecules .
Result of Action
The activation of RARα by this compound can lead to a variety of cellular effects. These may include changes in cell growth and differentiation, induction of apoptosis in cancer cells, and modulation of inflammatory responses. The exact effects can vary depending on the cell type and the presence of other signaling molecules .
Properties
IUPAC Name |
4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-26-18-11-9-15(10-12-18)19(25)22-21-24-23-20(27-21)17-8-7-14-5-3-4-6-16(14)13-17/h7-13H,2-6H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNSGXMOBTVBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.